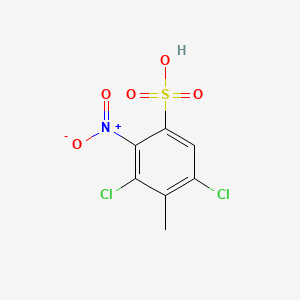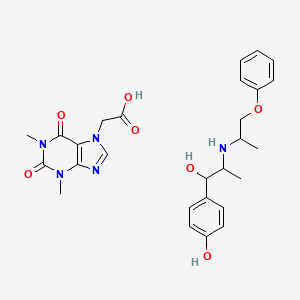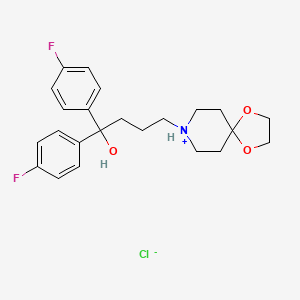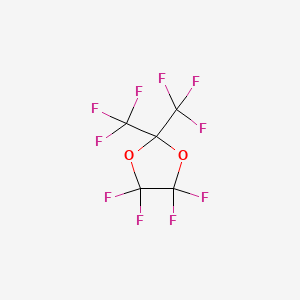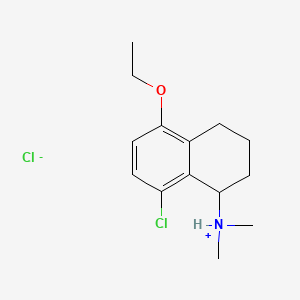
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a naphthylamine core, tetrahydro modifications, and specific substituents such as chloro, dimethyl, and ethoxy groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Nitration and Reduction: The initial step involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-naphthylamine.
Tetrahydro Modification: The naphthylamine undergoes hydrogenation to introduce tetrahydro modifications.
Substitution Reactions: Chlorination, methylation, and ethoxylation are carried out to introduce the chloro, dimethyl, and ethoxy groups, respectively.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthylamines.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with DNA: Affect gene expression and cellular functions.
Modulate Receptors: Influence receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A simpler analog without tetrahydro, chloro, dimethyl, and ethoxy modifications.
2-Naphthylamine: Similar structure but with the amino group at a different position.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the chloro, dimethyl, and ethoxy groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-ethoxy-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
63979-07-7 |
|---|---|
Molecular Formula |
C14H21Cl2NO |
Molecular Weight |
290.2 g/mol |
IUPAC Name |
(8-chloro-5-ethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-4-17-13-9-8-11(15)14-10(13)6-5-7-12(14)16(2)3;/h8-9,12H,4-7H2,1-3H3;1H |
InChI Key |
YWWNWKYRDJDBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
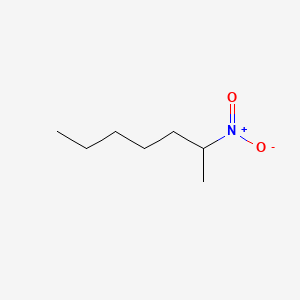

![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)

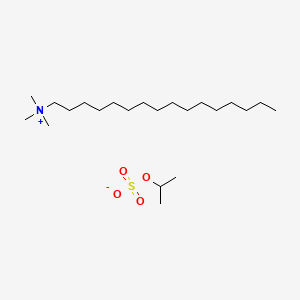
![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
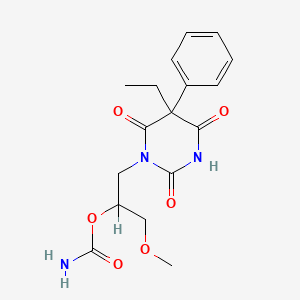
![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
